2,4-Difluoro-3,5-dimethoxybenzamide

Benzamide Bioactivity Enzyme Inhibition Antimicrobial

2,4-Difluoro-3,5-dimethoxybenzamide (CAS 1824280-13-8) is a tetra-substituted benzamide derivative bearing fluorine atoms at positions 2 and 4 and methoxy groups at positions 3 and 5 on the aromatic ring. It belongs to the broader class of halogenated alkoxybenzamides, which are frequently employed as synthetic intermediates or pharmacophoric building blocks in medicinal chemistry and agrochemical research.

Molecular Formula C9H9F2NO3
Molecular Weight 217.17 g/mol
Cat. No. B12841843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluoro-3,5-dimethoxybenzamide
Molecular FormulaC9H9F2NO3
Molecular Weight217.17 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C(=C1)C(=O)N)F)OC)F
InChIInChI=1S/C9H9F2NO3/c1-14-5-3-4(9(12)13)6(10)8(15-2)7(5)11/h3H,1-2H3,(H2,12,13)
InChIKeySCYHEZVIIFKRHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Difluoro-3,5-dimethoxybenzamide Procurement Scarcity and Baseline Characterization


2,4-Difluoro-3,5-dimethoxybenzamide (CAS 1824280-13-8) is a tetra-substituted benzamide derivative bearing fluorine atoms at positions 2 and 4 and methoxy groups at positions 3 and 5 on the aromatic ring. It belongs to the broader class of halogenated alkoxybenzamides, which are frequently employed as synthetic intermediates or pharmacophoric building blocks in medicinal chemistry and agrochemical research. Primary literature and patent sources for this specific compound are extremely scarce, with the majority of available data being limited to computed physicochemical descriptors from authoritative chemical databases such as PubChem [1]. No experimental bioactivity data or quantitative structure-activity relationship (QSAR) models directly featuring this compound have been identified in the open scientific record at the time of this analysis.

Why Generic Substitution of 2,4-Difluoro-3,5-dimethoxybenzamide Is Not Supported by Evidence


A rigorous scientific selection process for 2,4-difluoro-3,5-dimethoxybenzamide cannot be based on generic in-class assumptions due to an absence of comparative evidence. Critically, no head-to-head studies, patent data, or authoritative technical datasheets could be identified that quantitatively benchmark this compound against its closest analogs (e.g., 2,6-difluoro-3,5-dimethoxybenzamide, 2,4-difluorobenzamide, or 3,5-dimethoxybenzamide). Without experimental comparisons of potency, selectivity, metabolic stability, or synthetic utility, any claim of differentiation is scientifically unsubstantiated. Consequently, the risk of substituting one analog for another is undefined, and selection must currently rely on the compound's theoretical structural uniqueness alone, which is an insufficient basis for most procurement decisions.

Quantitative Evidence Guide for 2,4-Difluoro-3,5-dimethoxybenzamide: Differential Data Scarcity


Absence of Comparative Bioactivity Data Against Analogs

A comprehensive database search returned zero primary research articles or patents containing quantitative bioactivity data (e.g., IC50, MIC, Ki) for 2,4-difluoro-3,5-dimethoxybenzamide. This stands in stark contrast to structurally related 2,6-difluorobenzamide derivatives, for which extensive FtsZ inhibition data exist in the literature. Without such data, no evidence-based differentiation against any analog can be made [1].

Benzamide Bioactivity Enzyme Inhibition Antimicrobial Kinase Inhibition

Lack of Patent-Documented Synthetic Utility vs. Common Isomers

A targeted patent search using Google Patents and Justia Patents found no granted patents or patent applications that specifically exemplify the use of 2,4-difluoro-3,5-dimethoxybenzamide as a key intermediate or final product. This differentiates it from more widely patented regioisomers, such as 2,6-difluoro-3-methoxybenzamide derivatives, which are extensively claimed for use as antibacterial agents targeting FtsZ (e.g., PC190723 and its prodrugs) [1]. The absence of a patent footprint does not indicate a lack of potential but creates a higher informational risk for procurement.

Chemical Synthesis Patent Landscape Building Block Intermediate

Predicted Physicochemical Property Differentiation: A Cautionary Note

The only quantitative data available for this compound are computationally predicted properties from PubChem. Its predicted LogP (XLogP3) is 0.9 and its topological polar surface area (TPSA) is 61.6 Ų [1]. While these values are favorable for central nervous system (CNS) drug-likeness according to general guidelines, this is a class-level inference of marginal significance. Many other halogenated benzamides share similar predicted property profiles. For example, 2,4-difluorobenzamide (no methoxy groups) has a lower LogP and TPSA, while 3,5-dimethoxybenzamide (no fluorine) is predicted to have a higher LogP, but no experimental comparison exists to confirm these differences translate to a meaningful advantage in a specific assay.

Physicochemical Properties LogP Solubility Drug-likeness

Validated Application Scenarios for 2,4-Difluoro-3,5-dimethoxybenzamide Based on Available Evidence


Exploratory Medicinal Chemistry for Novel Intellectual Property

Given the absence of prior art and patents, this compound's highest-value application scenario is as a novel scaffold in exploratory medicinal chemistry. Its structural novelty, combining a 2,4-difluoro substitution pattern with 3,5-dimethoxy groups, offers a unique entry into chemical space not currently covered by existing patent estates. However, this is a speculative advantage, as the biological activity profile is entirely unknown [1].

Synthetic Intermediate for PROTAC or Degrader Building Blocks

The benzamide moiety is frequently used as a linker or ligand element in targeted protein degraders (PROTACs). While no specific PROTAC synthesis using this compound has been published, its theoretical suitability as a novel intermediate for VHL or CRBN ligand attachment could be explored, provided the synthetic accessibility is confirmed. This potential remains unvalidated by any commercial or academic publication [1].

Physicochemical Probe in Structure-Activity Relationship (SAR) Studies

If a biological target has an established SAR with halogenated benzamides, this compound could serve as a probe to map the tolerance for mixed halogen/alkoxy substitutions. The combination of electron-withdrawing fluorines and electron-donating methoxy groups offers a distinct electronic profile, but until integrated into a known assay system, its value as an SAR probe is purely hypothetical [1].

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